molecular formula C15H19N3O2S2 B10922063 Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Cat. No.: B10922063
M. Wt: 337.5 g/mol
InChI Key: YTVDOPKXSPOXBP-UHFFFAOYSA-N
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Description

Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the pyridin-2-ylsulfanyl group, and the final esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridin-2-ylsulfanyl group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyridin-2-ylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: In biological research, the compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes or receptors.

    Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate include other thiazole derivatives with different substituents. Examples include:

  • Ethyl 2-(methylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
  • Ethyl 2-(propylamino)-4-[(pyridin-3-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 2-(propylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H19N3O2S2/c1-3-8-17-15-18-11(13(22-15)14(19)20-4-2)10-21-12-7-5-6-9-16-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,18)

InChI Key

YTVDOPKXSPOXBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=CC=CC=N2

Origin of Product

United States

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